Bis(diethyl-L-tartrate glycolato)diboron
Description
Significance of Chiral Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds have become indispensable tools in modern synthetic organic chemistry, valued for their versatility, stability, and low toxicity. thieme.de Their significance stems from the unique electronic properties of the boron atom, which possesses a vacant p-orbital, conferring Lewis acidic character. rsc.org This feature allows boron compounds to participate in a vast array of chemical transformations. thieme.de In recent years, boron-containing molecules have garnered significant interest not only as synthetic intermediates but also as pharmaceuticals, advanced materials, and catalysts for enantioselective reactions. mdpi.comnih.gov
The development of chiral organoboron compounds has been a pivotal advancement, enabling the stereoselective synthesis of complex molecules. rsc.org Chiral boron-stereogenic derivatives are increasingly sought after for creating smart functional materials with specific optical and electronic properties. rsc.org The ability to form carbon-boron bonds with high stereochemical control is crucial, as these bonds can be transformed into various functional groups with retention of stereochemistry. thieme.de This transformability, combined with excellent functional group tolerance, underpins their privileged position in synthesis. thieme.de The applications are diverse, ranging from their role as key nucleophilic partners in C-C bond-forming reactions, like the Suzuki-Miyaura reaction, to their use in hydroboration and carboboration reactions. nih.gov The demand for enantiomerically pure products has driven the exploration of stereoselective methods for creating organoboron compounds, which are now seen as essential building blocks for bioactive molecules and organic materials. thieme.dersc.org
Historical Context of Diboron(4) Compounds and Their Evolution
The history of diboron(4) compounds, molecules containing a boron-boron single bond, dates back to 1925 with the synthesis of diboron (B99234) tetrachloride (B₂Cl₄) by Stock, Brandt, and Fischer. acs.orgresearchgate.net This initial compound was highly reactive and unstable, reacting violently with moisture and oxygen, and was produced in very low yield and purity. acs.org For many decades, the chemistry of diboron(4) compounds remained a structural curiosity rather than a synthetic tool. acs.orgnih.gov
A significant breakthrough occurred in the 1960s with the synthesis of the more stable tetrakis(dimethylamino)diboron(4) (B₂(NMe₂)₄). researchgate.net This compound served as a versatile platform for creating a variety of other diboron derivatives. researchgate.net However, it was only in the last two to three decades that the chemistry of diboron(4) compounds has been extensively explored, transforming them into synthetic workhorses. acs.orgnih.govresearchgate.net This evolution was largely driven by the development of air-stable and commercially available tetraalkoxydiboron(4) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂) and bis(catecholato)diboron (B79384) (B₂cat₂). acs.orgresearchgate.net These reagents are now widely used in metal-catalyzed borylation and diboration reactions, which are powerful methods for forming carbon-boron bonds. acs.orgresearchgate.net The development of these stable and manageable diboron compounds has been crucial for their widespread adoption in organic synthesis. researchgate.net
Bis(diethyl-L-tartrate glycolato)diboron within the Landscape of Chiral Diboronates
This compound is a specific type of chiral diboron reagent used in organic synthesis. It belongs to the family of tetraalkoxydiboron(4) compounds, where the boron atoms are part of a five-membered dioxaborolane ring system derived from a chiral diol, in this case, diethyl-L-tartrate. The systematic name for this compound is tetraethyl (4R,4'R,5R,5'R)-2,2'-bi-1,3,2-dioxaborolane-4,4',5,5'-tetracarboxylate. guidechem.com
This reagent exists alongside other chiral and achiral diboronates like bis(pinacolato)diboron (B₂pin₂), bis(neopentyl glycolato)diboron (B₂neop₂), and its own enantiomer, Bis(diethyl-D-tartrate glycolato)diboron. acs.orgguidechem.comechemi.com The chirality is conferred by the tartrate-derived backbone, which plays a crucial role in asymmetric synthesis by inducing stereoselectivity in borylation reactions. The use of such chiral diboronates is a key strategy for preparing enantiomerically enriched organoboron compounds.
Below are some of the reported physical and chemical properties for the related D-enantiomer, which are expected to be identical for the L-enantiomer, with the exception of the sign of specific rotation.
| Property | Value |
| Molecular Formula | C₁₆H₂₄B₂O₁₂ echemi.com |
| Molecular Weight | 429.98 g/mol echemi.com |
| Appearance | White powder lookchem.com |
| Melting Point | 40-47 °C (lit.) echemi.com |
| Boiling Point | 451.234 °C at 760 mmHg echemi.com |
| Flash Point | 226.698 °C echemi.com |
| Density | 1.275 g/cm³ echemi.com |
| Refractive Index | 1.465 echemi.com |
| Specific Rotation (D-isomer) | +17º (c=1 in chloroform) echemi.com |
This data table presents information for Bis(diethyl-D-tartrate glycolato)diboron, the enantiomer of the subject compound.
Role of Chiral Auxiliaries and Ligands in Asymmetric Boron Chemistry
Asymmetric synthesis relies on the ability to control the three-dimensional arrangement of atoms, and in boron chemistry, this is often achieved through the use of chiral auxiliaries and ligands. numberanalytics.com A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a substrate to direct a reaction toward the formation of a single enantiomer. numberanalytics.com After the desired stereoselective transformation, the auxiliary is removed. In the context of organoboron chemistry, chiral diols like diethyl tartrate, which forms the backbone of this compound, act as chiral auxiliaries. By attaching to the boron center, they create a chiral environment that influences the approach of reagents, leading to enantioselective borylation.
Chiral ligands, on the other hand, coordinate to a metal catalyst to create a chiral catalytic species. organic-chemistry.org This is a powerful strategy in asymmetric catalysis. For instance, rhodium(I) complexes with chiral diene ligands have been used to catalyze the asymmetric insertion of carbenes into B-H bonds, producing molecules with chiral boron atoms with high enantioselectivity. rsc.org Similarly, boron-bridged bisoxazoline (borabox) ligands have been developed as a class of anionic ligands for asymmetric catalysis in reactions like cyclopropanation. organic-chemistry.org The direct attachment of the chiral centers to the boron atom, or to a metal center involved in the borylation, can lead to high levels of enantioselectivity. york.ac.uk The development of new chiral zwitterionic organoboron complexes and boron-ate complexes further expands the toolbox for stereocontrolled synthesis, enabling complex reactions with high diastereocontrol. chemrxiv.orgrsc.org The strategic use of these chiral controllers is fundamental to modern asymmetric synthesis, allowing for the efficient construction of enantiomerically pure organoboron compounds. numberanalytics.com
Structure
2D Structure
Properties
IUPAC Name |
diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXKUBPSYCAFX-DDHJBXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@H]([C@@H](O2)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24B2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472338 | |
| Record name | Bis(diethyl-L-tartrate glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-20-8 | |
| Record name | Bis(diethyl-L-tartrate glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Catalytic Applications in Asymmetric Synthesis Utilizing Bis Diethyl L Tartrate Glycolato Diboron
Enantioselective Carbon-Carbon Bond Formation
The creation of carbon-carbon bonds in a stereocontrolled manner is fundamental to the synthesis of complex organic molecules. Chiral organoboron compounds are pivotal reagents in this context.
Asymmetric Diboration of Unsaturated Substrates (Alkenes, Alkynes)
Asymmetric diboration involves the addition of a diboron (B99234) reagent across a carbon-carbon double or triple bond, catalyzed by a transition metal complex bearing a chiral ligand. This reaction creates two new stereocenters simultaneously. While this is a well-established method, literature predominantly features diboron reagents like bis(pinacolato)diboron (B136004) in conjunction with chiral phosphine (B1218219) ligands. mdpi.com The specific contribution of Bis(diethyl-L-tartrate glycolato)diboron as the chiral source in these reactions is not documented in the surveyed literature.
Conjugate Addition Reactions with α,β-Unsaturated Carbonyl Systems
The conjugate addition of organoboron reagents to α,β-unsaturated systems is a powerful method for forming carbon-carbon bonds. Catalysis is often achieved with transition metals like copper or rhodium, in combination with chiral ligands. core.ac.uk Tartaric acid derivatives have been explored as catalysts for these transformations. For instance, O-monoacyltartaric acids have been shown to catalyze the asymmetric conjugate addition of boronic acids to enones. lookchem.com However, specific studies detailing the performance of this compound in this capacity are not available.
Stereoselective Coupling Reactions (e.g., Suzuki-Miyaura Type)
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for creating carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govorganic-chemistry.org The use of chiral boronic esters can lead to the formation of stereochemically enriched products. While the reactivity of various boronic esters, such as pinacol (B44631) esters, has been extensively studied, there is a lack of data on the participation of this compound in stereoselective Suzuki-Miyaura couplings. thieme-connect.demdpi.orgresearchgate.netrsc.orgnih.govacs.org
Asymmetric Carbon-Heteroatom Bond Formation
The enantioselective formation of bonds between carbon and atoms such as nitrogen or boron is another critical area of asymmetric synthesis.
Stereoselective Hydroboration Processes
Hydroboration, the addition of a boron-hydrogen bond across a double bond, is a classic reaction in organic synthesis. mdpi.orgpsu.edu When carried out with chiral borane (B79455) reagents, it can produce chiral alcohols with high enantiomeric purity after an oxidation step. C₂-symmetric boranes have been designed for this purpose. soci.org While tartrate-derived auxiliaries are known in asymmetric synthesis, specific protocols and results for the use of this compound in stereoselective hydroboration are not described in the available literature.
Reductive Coupling Reactions of Imines
The reductive coupling of imines is a valuable method for the synthesis of vicinal diamines, which are important structural motifs in many biologically active compounds. Recent advancements have shown that chiral diboron reagents can act as templates for this transformation, inducing high enantioselectivity. nih.govlookchem.com These studies, however, have utilized other chiral diols to form the diboron template, and there is no specific mention or data related to the use of this compound.
Double Asymmetric Induction Strategies
Double asymmetric induction is a powerful strategy in stereoselective synthesis where the stereochemical outcome of a reaction is controlled by the influence of two separate chiral elements. This phenomenon is particularly relevant when a chiral reagent, such as this compound, reacts with a chiral substrate. The interaction between the inherent chirality of the reagent and the substrate can lead to significantly enhanced or diminished stereoselectivity.
These interactions are typically categorized as "matched" or "mismatched" pairs. nih.gov
Matched Pair: In a matched pair, the facial selectivity of the chiral reagent and the chiral substrate are synergistic. The reagent's inherent preference for approaching one face of the prochiral center aligns with the substrate's own steric or electronic bias, leading to a high degree of diastereoselectivity and the formation of one major stereoisomer. The chiralities of the reagent and substrate work in concert to achieve a level of stereocontrol that often surpasses what could be achieved with either chiral element alone.
Mismatched Pair: In a mismatched pair, the intrinsic facial preferences of the chiral reagent and the chiral substrate are opposed. The reagent favors attack from one face, while the substrate directs attack to the opposite face. This antagonism results in diminished diastereoselectivity, often yielding a mixture of stereoisomers. In some cases, the stereodirecting effect of one chiral element may override the other, but typically with lower selectivity than in the matched case.
The efficiency of double asymmetric induction is therefore dependent on the specific combination of the chiral reagent and the chiral substrate. For instance, in the asymmetric allylation of aldehydes using tartrate-modified crotylboronates, a reaction analogous to those involving this compound, the choice of both the tartrate ester enantiomer (D or L) and the substrate's stereochemistry is critical for achieving the desired outcome. acs.org Studies have demonstrated that even minor changes to the substrate can have a profound impact on the stereoselectivity, sometimes leading to a complete reversal of the preferred stereoisomer, a phenomenon known as enantiodivergence. nih.gov Understanding these matched and mismatched interactions is crucial for the rational design of synthetic routes that require high stereochemical purity.
Development of Chiral Catalytic Systems with Diboron Reagents
This compound and related chiral diboron reagents are fundamental to the development of advanced asymmetric catalytic systems. guidechem.com Their utility extends beyond being simple stoichiometric reagents; they are integral components in tandem catalytic processes that construct multiple stereocenters with high fidelity. A prominent example is the combination of enantioselective diboration with subsequent cross-coupling reactions, which transforms simple starting materials like terminal alkenes into complex chiral products in a single flask. unimi.it
The development of these catalytic systems often involves a multifaceted approach where the chiral diboron reagent works in conjunction with a chiral catalyst, such as a transition metal complex bearing chiral ligands. Platinum(0) complexes, for example, have been extensively studied as effective catalysts for the diboration of various unsaturated substrates. researchgate.net The catalytic cycle typically involves the oxidative addition of the diboron reagent to the metal center, followed by substrate coordination and insertion into one of the metal-boron bonds. researchgate.net
Recent advancements have also explored the use of more earth-abundant metals, like iron, to catalyze hydroboration reactions of dienes, producing versatile allylborane intermediates with high regio- and stereoselectivity. acs.org The development of these systems relies on the careful design of the ligand and the selection of the appropriate boron reagent. Chiral boronic esters are recognized as exceptionally valuable building blocks in modern organic synthesis due to their stability and the stereospecificity of their subsequent transformations. nih.gov The synthesis of these crucial intermediates is a major focus, with strategies ranging from classic hydroboration to modern catalytic methods. nih.govresearchgate.net
Applications in Chiral Drug Synthesis and Bioactive Substance Preparation
The stereoselective synthesis of complex molecules is a cornerstone of modern medicinal chemistry and drug development. Chiral diboron reagents, including those derived from diethyl tartrate, are pivotal tools in the construction of stereochemically rich bioactive compounds and pharmaceutical drugs. Their ability to install vicinal diols and other chiral motifs with high precision makes them invaluable in total synthesis.
One of the most significant areas of application is in the synthesis of polyketide natural products, many of which exhibit potent biological activity. The epothilones, a class of microtubule-stabilizing agents with significant anticancer potential, are prominent examples. nih.gov Several total syntheses of epothilones A, B, and D have utilized boron-mediated reactions, such as stereoselective aldol (B89426) additions or hydroborations, to establish key stereocenters within the macrocyclic core. nih.govacs.orgacs.org These strategies often rely on chiral boron reagents to control the formation of hydroxyl-bearing stereocenters, which are crucial for the molecule's biological function. nih.govacs.org
Prostaglandins and their analogues, a class of lipid compounds involved in diverse physiological processes like inflammation and uterine contraction, represent another major target for syntheses employing boron-based reagents. google.com The synthesis of Prostaglandin F2α and related structures often involves the creation of specific stereocenters on a cyclopentane (B165970) ring, a task for which chiral boron reagents are well-suited. google.comyoutube.com For instance, the Corey synthesis, a landmark in natural product synthesis, employs strategies that can be adapted to use modern, highly selective boron reagents for improved efficiency and stereocontrol. youtube.com Similarly, the synthesis of thromboxane (B8750289) B2, a related compound involved in blood clot formation, has been achieved through routes that establish critical stereochemistry using methods compatible with chiral boron chemistry. nih.govnih.gov
The table below highlights selected examples of bioactive molecules synthesized using strategies where chiral boron reagents play a key role.
| Bioactive Molecule | Therapeutic Area | Key Synthetic Strategy Involving Boron Reagents |
| Epothilone A/B | Oncology | Boron-mediated macroaldolization; Stereoselective Suzuki coupling. nih.govacs.org |
| Epothilone D | Oncology | Hydroboration/boron-magnesium exchange sequence. nih.gov |
| Prostaglandin F2α | Obstetrics | Chiral oxazaborolidine-catalyzed reduction. google.com |
| Thromboxane B2 | Cardiology (Metabolite) | Stereoselective construction of hydroxyl groups. nih.govnih.gov |
These applications underscore the importance of this compound and similar chiral reagents in providing access to complex, biologically active molecules that would be difficult to obtain otherwise. The continued development of new boron-based methodologies promises to further expand the synthetic chemist's toolkit for creating the next generation of chiral drugs.
Mechanistic Investigations and Theoretical Studies of Reactions Involving Bis Diethyl L Tartrate Glycolato Diboron
Elucidation of Reaction Pathways in Diboration Processes
Diboron (B99234) reagents are generally considered Lewis acids and can react with Lewis bases (e.g., N-heterocyclic carbenes, phosphines, alkoxides) to form adducts. mdpi.comnih.gov This interaction polarizes and activates the B-B bond, enhancing the nucleophilicity of one of the boryl moieties. mdpi.comrsc.org This "ate" complex can then attack an unsaturated substrate without the need for a transition metal catalyst. researchgate.net The use of chiral alcohols, in particular, can form a chiral Lewis acid-base adduct, which offers a pathway to asymmetric organocatalytic diboration. researchgate.netrsc.org
Despite the tartrate-derived structure of Bis(diethyl-L-tartrate glycolato)diboron, which could potentially engage in such interactions, specific studies detailing its activation pathway with external Lewis bases are not documented in the reviewed literature. The activation of the B-B bond in diboron(4) compounds is a key step for their addition to unsaturated substrates, as the more electron-rich the diboron reagent, the less reactive it generally is, often necessitating activation. acs.org
Transition metal catalysis is a cornerstone of diboration chemistry, enabling efficient and selective reactions under mild conditions. rsc.orgrsc.orgrsc.org The catalytic cycles typically vary by metal.
Platinum: Platinum(0) complexes are highly effective catalysts for the diboration of alkenes and alkynes. acs.orgrsc.org The generally accepted mechanism involves the oxidative addition of the diboron reagent's B-B bond to the Pt(0) center, forming a platinum(II) bis(boryl) complex. This is followed by the coordination of the unsaturated substrate and subsequent migratory insertion of the boryl group onto the substrate, and finally, reductive elimination to release the diborated product and regenerate the Pt(0) catalyst. rsc.orgresearchgate.net Enantioselective versions of this reaction have been developed using chiral phosphine (B1218219) ligands. nih.gov
Copper: Copper-catalyzed diborations are also prevalent. rsc.org These reactions can proceed through a metathesis pathway similar to copper-catalyzed hydroborations. rsc.org For example, Cu(I) catalysts, often activated by a base, can form a copper-boryl species. This species then undergoes carbocupration with the unsaturated substrate, followed by transmetalation with the second boryl unit from the diboron reagent to yield the product. nih.gov
Rhodium: Rhodium catalysts, particularly cationic rhodium(I) complexes, are widely used in asymmetric hydroboration and have also been applied to diboration. rsc.orgrsc.org The mechanism is similar to that of platinum, involving oxidative addition of the B-B bond to the rhodium center. bohrium.com
While these metals are known to catalyze diboration reactions with various diboron reagents, specific mechanistic studies detailing the catalytic cycles with this compound as the boron source are not described in the available literature.
Table 1: General Overview of Transition Metal Catalysts in Diboration Reactions (Note: This table represents general findings for common diboron reagents like B2pin2, not specifically for this compound)
| Catalyst Type | Metal | Typical Substrates | Mechanistic Feature |
| Platinum-based | Pt(0) | Alkenes, Alkynes | Oxidative addition of B-B bond |
| Copper-based | Cu(I) | α,β-Unsaturated Esters, Ketones | Formation of a Cu-boryl intermediate |
| Rhodium-based | Rh(I) | Alkenes, Isocyanates | Oxidative addition, often with chiral ligands for asymmetry |
Transition-metal-free diboration offers a more sustainable alternative to metal-catalyzed methods. mdpi.comresearchgate.net These reactions are typically initiated by the activation of the diboron reagent with a simple Lewis base, as described in section 4.1.1. nih.gov An alkoxide, generated from an alcohol and a catalytic amount of base, can add to the diboron reagent to form a nucleophilic tetracoordinate boronate species. researchgate.net This activated species then adds to an unsaturated substrate, such as an alkene, to form the 1,2-diborated product. mdpi.comresearchgate.net While this is a well-established method for reagents like B2pin2, research specifically documenting a metal-free catalytic pathway for this compound is absent from the surveyed literature.
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding reaction mechanisms, predicting outcomes, and rationalizing selectivity in organic reactions, including diborations. rsc.orgresearchgate.netescholarship.org These studies can model transition states, calculate activation energies, and explain catalyst-substrate interactions that are difficult to observe experimentally. nih.govnih.gov
DFT calculations have been successfully employed to predict and explain the selectivity observed in various diboration reactions. url.edu
Stereoselectivity: In asymmetric catalysis, computational models can determine the energies of diastereomeric transition states, allowing for the prediction of which enantiomer or diastereomer will be the major product. nih.govresearchgate.net For reactions involving chiral ligands or chiral reagents, DFT can model the non-covalent interactions between the catalyst, substrate, and reagent that govern the stereochemical outcome. academie-sciences.fr Studies on tartrate-derived dienophiles have shown that the stereochemical outcome can be highly dependent on the protecting groups of the diol, a factor that can be rationalized through computational modeling. nih.gov
Regioselectivity: DFT can clarify why a reaction favors one constitutional isomer over another. By calculating the activation barriers for addition at different positions of an unsymmetrical substrate, researchers can rationalize the observed regioselectivity. nih.gov
Chemoselectivity: In molecules with multiple reactive sites, computational studies can help predict which functional group will react preferentially.
Despite the potential for the chiral tartrate backbone of this compound to induce high levels of selectivity, specific DFT studies aimed at predicting or rationalizing the stereo-, regio-, and chemoselectivity of its reactions could not be found in the reviewed scientific literature.
A central application of computational chemistry is the detailed analysis of transition states and the subtle interactions within them. escholarship.org DFT calculations allow for the visualization of the three-dimensional structure of transition states and the identification of key interactions, such as hydrogen bonds, steric repulsion, or π-stacking, that stabilize one pathway over another. academie-sciences.fr For transition metal-catalyzed reactions, these models can elucidate the geometry of the metal center, the binding mode of the ligands, and how the substrate coordinates to the catalyst. nih.gov Computational studies on other diboron compounds have investigated the B-B bond dissociation enthalpies (BDEs) and the effect of different substituents on bond strength, which is crucial for understanding reactivity. rsc.org
There is, however, a clear gap in the literature regarding computational studies on the catalyst-substrate interactions and transition state analyses for reactions specifically involving this compound.
Table 2: Application of DFT in Mechanistic Studies of Boron Chemistry (Note: This table illustrates general applications of DFT and does not reflect specific studies on this compound)
| Area of Study | Information Obtained from DFT | Relevance to Diboration |
| Reaction Mechanism | Calculation of energies for intermediates and transition states. | Elucidation of catalytic cycles (e.g., oxidative addition vs. metathesis). |
| Stereoselectivity | Energy difference between diastereomeric transition states. | Prediction of the major enantiomer/diastereomer in asymmetric reactions. |
| Regioselectivity | Activation barriers for addition to different sites on a substrate. | Rationalization of product distribution (e.g., Markovnikov vs. anti-Markovnikov). |
| Catalyst Design | Modeling of ligand-metal and substrate-catalyst interactions. | Guiding the development of new, more effective, and selective catalysts. |
Influence of Ligand Steric and Electronic Properties on Reactivity and Selectivity
The reactivity and selectivity of "this compound" in asymmetric transformations are intrinsically governed by the steric and electronic properties of its chiral auxiliary, the diethyl-L-tartrate glycolato ligand. While direct mechanistic studies on this specific diboron reagent are not extensively documented, a comprehensive understanding can be derived from research on analogous tartrate-modified boronic esters. The diethyl-L-tartrate ligand creates a chiral environment around the boron center, which is fundamental to achieving high levels of stereocontrol in reactions such as allylations and crotylations.
The steric bulk of the ethyl groups on the tartrate ester moieties plays a crucial role in dictating the facial selectivity of the reaction. In the context of allylboration of aldehydes, the chiral ligand-boron complex forms a well-defined transition state. The size and disposition of the ester groups create a steric bias, favoring the approach of the aldehyde from the less hindered face of the allyl group. This steric repulsion model is a cornerstone in rationalizing the enantioselectivity observed with tartrate-derived boronates.
Furthermore, electronic effects are significant in modulating the Lewis acidity of the boron center and in the stabilization of the transition state. The electron-withdrawing nature of the carbonyl groups in the diethyl tartrate ligand increases the Lewis acidity of the boron atom, enhancing its ability to coordinate with the substrate, such as an aldehyde. Computational studies on related systems have highlighted the importance of attractive interactions, such as those between the Lewis acid-coordinated aldehyde carbonyl group and an ester carbonyl oxygen of the tartrate ligand. acs.org This interaction can significantly influence the geometry of the transition state and, consequently, the diastereoselectivity of the reaction.
The interplay between steric and electronic effects can be systematically studied by modifying the tartrate ligand. For instance, varying the alkyl group of the ester from methyl to isopropyl to tert-butyl allows for a systematic investigation of steric influence on enantioselectivity. Similarly, introducing electron-donating or electron-withdrawing substituents on the tartrate backbone can elucidate the electronic contributions to reactivity and selectivity. While specific data for "this compound" is not available, the principles derived from studies on diisopropyl and dicyclohexyl tartrate derivatives are directly applicable.
A summary of how ligand properties generally influence reactivity and selectivity in tartrate-modified boronate reactions is presented below:
| Ligand Property | Influence on Reactivity & Selectivity |
| Steric Bulk of Ester Group | Increased steric bulk generally leads to higher enantioselectivity by creating a more pronounced steric differentiation between the two faces of the prochiral substrate. However, excessive bulk can hinder reactivity. |
| Electronic Nature of Ester Group | Electron-withdrawing groups on the tartrate ligand increase the Lewis acidity of the boron center, which can enhance the rate of reaction with carbonyl compounds. |
| Chelation | The glycolato portion of the ligand, in conjunction with the tartrate, forms a rigid bicyclic structure around the boron, which is crucial for effective chirality transfer. |
| Solvent Effects | The choice of solvent can influence the conformation of the chiral ligand and the stability of the transition state, thereby affecting both reactivity and enantioselectivity. |
Chirality Transfer Mechanisms in Asymmetric Transformations
The transfer of chirality from "this compound" to a prochiral substrate is a key aspect of its utility in asymmetric synthesis. The mechanism of this transfer is best understood by examining the transition state assemblies in reactions where this reagent, or its derivatives, are employed. A prominent example is the asymmetric allylation of aldehydes, a reaction class where tartrate-modified boronates have been extensively studied.
The currently accepted model for the allylboration of aldehydes using tartrate-derived allylboronates is the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. In this model, the aldehyde, the boron reagent, and the allyl group are organized in a highly ordered assembly. The chirality of the diethyl-L-tartrate ligand dictates the facial selectivity of the addition to the aldehyde.
The key steps and principles governing chirality transfer are as follows:
Formation of the Chiral Boronate: "this compound" acts as a precursor to the reactive chiral boronic ester. In a typical allylation reaction, it would react with an allylating agent (e.g., allyl magnesium bromide) to form the corresponding chiral allylboronate in situ.
Coordination with the Substrate: The chiral allylboronate then coordinates with the aldehyde. The Lewis acidic boron atom activates the aldehyde by coordinating to its carbonyl oxygen.
Transition State Assembly: The complex then arranges into a chair-like transition state. The stereochemical outcome is determined by the minimization of steric interactions within this assembly. The bulky diethyl tartrate ligand directs the orientation of the aldehyde and the allyl group. The R-group of the aldehyde preferentially occupies an equatorial position to avoid steric clashes with the ligand and the allyl group.
Carbon-Carbon Bond Formation: The nucleophilic addition of the allyl group to the aldehyde carbonyl occurs through this organized transition state, leading to the formation of a homoallylic alcohol with a specific stereochemistry.
Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in refining our understanding of these transition states. chemrxiv.org Computational models can predict the favored transition state geometry and rationalize the observed enantioselectivities. chemrxiv.org These studies often reveal subtle electronic interactions, such as n-π* interactions between the lone pair of the aldehyde oxygen and the π-system of the ester carbonyl, which contribute to the stability of a particular transition state geometry.
The efficiency of chirality transfer is often quantified by the enantiomeric excess (ee) of the product. High ee values are indicative of a highly ordered and energetically well-differentiated pair of diastereomeric transition states.
The table below summarizes the key factors influencing the efficiency of chirality transfer in reactions involving tartrate-derived boronic esters:
| Factor | Influence on Chirality Transfer |
| Rigidity of the Chiral Ligand | A more rigid ligand, such as the bicyclic structure formed by the tartrate and glycolato moieties, leads to a more predictable and well-defined transition state, resulting in higher enantioselectivity. |
| Nature of the Substrate | The steric and electronic properties of the aldehyde and the allyl group can influence the geometry of the transition state and the efficiency of chirality transfer. |
| Reaction Conditions | Temperature and solvent can affect the conformational flexibility of the system and the relative energies of the diastereomeric transition states. Lower temperatures generally favor higher selectivity. |
| Lewis Acidity of Boron | The Lewis acidity of the boron center, modulated by the tartrate ligand, affects the strength of coordination to the substrate and the overall organization of the transition state. |
Advanced Spectroscopic and Structural Characterization in Research of Bis Diethyl L Tartrate Glycolato Diboron
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
NMR spectroscopy is an indispensable tool for the structural analysis of organoboron compounds. Both ¹H and ¹¹B NMR provide critical information about the molecular framework and the electronic environment of the boron atoms, which is key to understanding the reagent's structure and its interactions with other molecules.
¹H NMR Applications in Reaction Monitoring and Product Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the structure of organic molecules, including complex boronate esters. For Bis(diethyl-L-tartrate glycolato)diboron, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the diethyl tartrate and glycolate (B3277807) moieties.
In a typical research setting, ¹H NMR is used to:
Confirm Structure: The integration and multiplicity of the proton signals, along with their chemical shifts, allow for the verification of the compound's synthesis. The ethyl groups would display a characteristic quartet and triplet pattern, while the methine protons on the tartrate backbone would appear as distinct signals.
Monitor Reaction Progress: When this diboron (B99234) reagent is used in a reaction, such as a diboration, the disappearance of its characteristic ¹H NMR signals and the appearance of new signals corresponding to the product can be tracked over time to determine reaction kinetics and completion.
Characterize Products: After a reaction, ¹H NMR of the crude mixture or the purified product is used to determine the structure of the newly formed compound. For instance, in the hydroboration of an alkene, new signals corresponding to the alkylboronate ester would be observed.
While specific ¹H NMR spectral data for this compound is not extensively published, data for related, simpler boronate esters are well-documented and serve as a reference.
Interactive Data Table: Representative ¹H NMR Data for Related Boronate Esters
| Compound Name | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |
| 2-(benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CDCl₃ | -CH₂- (benzyl) | 4.83 (s, 2H) |
| -CH₃ (pinacol) | 1.15 (s, 12H) | ||
| Ar-H (phenyl) | 7.35 - 7.03 (m, 5H) | ||
| Allylboronic acid pinacol (B44631) ester | =CH- | 5.86 - 5.72 (m, 1H) | |
| =CH₂ | 4.93 - 4.86 (m, 2H) | ||
| -CH₂-B | 1.93 (d, 2H) | ||
| -CH₃ (pinacol) | 1.24 (s, 12H) |
Data sourced from publicly available spectral databases and literature. rsc.orgnih.gov
¹¹B NMR for Probing Boron Environments and Intermediates
Boron-11 NMR (¹¹B NMR) is particularly powerful for studying boron-containing compounds as it directly probes the boron nucleus. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edu
Key applications include:
Structural Confirmation: Tricoordinate boronate esters, such as those in diboron compounds, typically exhibit ¹¹B NMR signals in the range of δ 20-35 ppm. sdsu.eduorgsyn.org A single, sharp signal in this region for this compound would be consistent with its expected structure, indicating a symmetric environment for the two trigonal planar boron atoms.
Detection of Intermediates: During a reaction, the formation of tetracoordinate boron intermediates (e.g., through coordination with a Lewis base) can be detected by the appearance of upfield signals, typically between δ -15 and +15 ppm. guidechem.comnih.gov This provides invaluable mechanistic insight into how the reagent interacts with substrates.
Purity Assessment: The presence of impurities, such as boric acid (which appears around δ 19 ppm) or other boron species, can be readily identified.
Interactive Data Table: Typical ¹¹B NMR Chemical Shift Ranges
| Boron Species | Coordination Number | Hybridization | Typical Chemical Shift (δ, ppm) |
| Trialkylboranes | 3 | sp² | 60 to 80 |
| Boronic Acids | 3 | sp² | 27 to 33 |
| Boronic Esters (e.g., dioxaborolanes) | 3 | sp² | 20 to 35 |
| Borohydrides | 4 | sp³ | -45 to -26 |
| Tetracoordinate Borates | 4 | sp³ | -15 to 15 |
This table represents general chemical shift ranges and can vary based on specific substituents and solvent conditions. sdsu.eduguidechem.comnih.gov
Chiral Analysis Techniques for Enantiomeric Excess Determination
When a chiral reagent like this compound is used to create a new stereocenter, it is crucial to quantify the success of the asymmetric induction. This is measured as the enantiomeric excess (e.e.), which is the difference in the amount of the two enantiomers produced.
Gas Chromatography (GC) on Chiral Columns
Gas chromatography is a high-resolution separation technique. For chiral analysis, a capillary column containing a chiral stationary phase (CSP) is used. The two enantiomers of a volatile product will interact differently with the chiral phase, leading to different retention times and, therefore, separation.
The process involves:
Derivatization (if necessary) of the product to make it sufficiently volatile.
Injection of the sample into the GC.
Separation of the enantiomers on the chiral column.
Detection of the enantiomers as they elute, producing a chromatogram with two distinct peaks.
The enantiomeric excess is calculated from the relative areas of the two peaks. For example, in the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein (B123484) catalyzed by a chiral boron catalyst derived from tartaric acid, the resulting enantiomers of the product can be separated and quantified using a chiral GC column. rsc.org
Chiral Shift Reagent NMR Studies
NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). nih.govlibretexts.org These are chiral compounds, often containing a paramagnetic metal like Europium or Praseodymium, that form temporary diastereomeric complexes with the enantiomeric products. libretexts.org
Because diastereomers have different physical properties, the protons in the two complexes experience slightly different magnetic environments. acs.org This results in the splitting of what would be a single peak in the absence of the reagent into two separate peaks in the ¹H NMR spectrum. acs.org The enantiomeric excess can then be determined by integrating the areas of these two separated signals. This method is advantageous as it is often rapid and does not require physical separation of the enantiomers. acs.org
While GC and HPLC are more common for determining e.e., NMR with chiral reagents is a valuable complementary or alternative technique, particularly when suitable chromatographic methods are not available. nih.govacs.org
X-ray Crystallography for Solid-State Structural Determination of Related Diboron Compounds
X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. While obtaining a suitable crystal of the target compound can be challenging, the resulting data, including bond lengths, bond angles, and absolute configuration, is unambiguous.
Although a crystal structure for this compound is not publicly available, the structures of related chiral diboron compounds have been reported. For instance, X-ray diffraction studies on other chiral borates have confirmed their bicyclic structures and absolute configurations. researchgate.net Such studies on analogous compounds reveal key structural features, such as the planarity of the dioxaborolane rings and the conformation of the chiral tartrate backbone, which are critical for building predictive models of asymmetric induction.
Spectroscopic Techniques for Investigating Reaction Intermediates
The elucidation of reaction mechanisms involving "this compound" is critically dependent on the identification and characterization of transient intermediates. The dynamic nature of boron chemistry, particularly with chiral ligands, necessitates the use of advanced spectroscopic techniques capable of in-situ monitoring. These methods provide real-time snapshots of the reacting mixture, enabling the observation of species that may exist for only fleeting moments.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B and ¹H NMR, stands as a primary tool for these investigations. mdpi.comresearchgate.net The ¹¹B NMR spectrum is especially informative, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment. This allows for the differentiation between tetracoordinated and tricoordinated boron species, a key aspect in tracking the progress of many borylation reactions. For instance, in a hypothetical reaction where "this compound" participates in a catalytic cycle, changes in the ¹¹B NMR chemical shifts can signal the formation of boronate ester intermediates. mdpi.comnih.gov
In-situ ¹H NMR spectroscopy complements the ¹¹B data by providing information on the organic framework of the molecule. researchgate.net The formation of an intermediate can be inferred by the appearance of new signals or shifts in existing ones corresponding to the tartrate or glycolate moieties. For example, the coordination of a substrate to the boron center would likely alter the chemical environment of the protons on the diethyl-L-tartrate ligand, leading to observable changes in the ¹H NMR spectrum.
A hypothetical study investigating the reaction of "this compound" with a generic substrate "X" could yield the following ¹¹B NMR data, illustrating the detection of a reaction intermediate.
| Species | Hypothetical ¹¹B NMR Chemical Shift (ppm) | Interpretation |
| This compound (starting material) | δ 30.5 | Corresponds to the tetracoordinated boron center in the stable starting diboron compound. |
| Intermediate Complex [B(diethyl-L-tartrate)(X)] | δ 25.2 | A new peak appearing during the reaction, indicating the formation of a transient species where the substrate "X" is coordinated to the boron. |
| Product Boronate Ester | δ 22.8 | The final product peak, indicating the formation of the new boronate ester. |
| Byproduct | δ 18.9 | A secondary peak that may correspond to a boron-containing byproduct from the reaction. |
In addition to NMR, other spectroscopic techniques play a crucial role. Fourier-Transform Infrared (FT-IR) spectroscopy can be employed to monitor changes in vibrational frequencies associated with B-O bonds and the carbonyl groups of the tartrate ligands upon intermediate formation.
Chiroptical spectroscopy, such as Circular Dichroism (CD), offers invaluable insights into the stereochemistry of chiral boron-containing intermediates. nih.gov Since "this compound" is derived from a chiral source (L-tartaric acid), any intermediates formed in reactions are also likely to be chiral. CD spectroscopy can detect the formation of these chiral intermediates and provide information about their absolute configuration, which is essential in asymmetric catalysis. nih.govcas.cz
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is another powerful technique for identifying reaction intermediates. uni-goettingen.de By carefully analyzing the mass spectra of the reaction mixture at different time points, it is possible to detect the mass-to-charge ratio of proposed intermediates, even if they are present in very low concentrations. uni-goettingen.de
The combined application of these spectroscopic methods provides a comprehensive picture of the reaction pathway. For example, a proposed intermediate identified by a specific mass in ESI-MS can be further investigated by in-situ NMR to confirm its structure and by CD spectroscopy to determine its chiroptical properties. This multi-faceted approach is indispensable for the advanced structural and mechanistic characterization of reactions involving "this compound".
Scope and Limitations in Organic Synthesis with Bis Diethyl L Tartrate Glycolato Diboron
Challenges in Achieving High Enantiomeric Excess with Specific Substrate Classes (e.g., Vinylarenes)
A primary goal in asymmetric catalysis is the attainment of high enantiomeric excess (ee). While significant progress has been made in the asymmetric borylation of various substrates, achieving consistently high levels of stereocontrol, particularly with challenging substrate classes like vinylarenes, remains an active area of research.
The enantioselectivity of these reactions is influenced by a multitude of factors, including the structure of the chiral ligand, the metal catalyst, the reaction conditions, and the nature of the substrate itself. In the rhodium-catalyzed hydroboration of vinylarenes, for example, the choice of the chiral ligand, such as (R)-BINAP or (R)-QUINAP, plays a crucial role in determining the stereochemical outcome. researchgate.net
Nickel-catalyzed enantioselective hydroboration of vinylarenes has emerged as a promising method, affording chiral benzylic boronate esters with up to 94% ee. acs.orgchemrxiv.org However, the reactivity of vinylheteroarenes and unactivated alkenes can be limited under these conditions. chemrxiv.org Furthermore, achieving high enantioselectivity often requires careful optimization of reaction parameters, such as the use of additives like Me₄NF to activate the diboron (B99234) reagent. acs.orgchemrxiv.org
The inherent electronic and steric properties of vinylarenes can present specific challenges. The development of rhodium(I)-NHC complexes for the asymmetric hydroboration of styrenes has shown that the enantioselectivity can be highly dependent on the solvent and temperature. acs.org For instance, while dichloromethane (B109758) was found to be the solvent of choice, lowering the reaction temperature led to a decrease in enantioselectivity. acs.org
Development of Robust and Environmentally Sustainable Methodologies
The principles of green chemistry are increasingly influencing the development of new synthetic methods. In the context of borylation reactions, this translates to a focus on using earth-abundant metal catalysts, developing one-pot procedures, and utilizing environmentally benign solvents.
Recent advancements have seen the rise of iron-catalyzed borylation reactions as a more sustainable alternative to those employing precious metals like rhodium and iridium. researchgate.netrsc.org Iron-based catalysts have been successfully used for the dehydrogenative borylation of vinylarenes and for the controllable borylation of alkenes. nih.govacs.orgrsc.org These methods offer the potential for more cost-effective and environmentally friendly processes.
Furthermore, the exploration of metal-free catalytic systems for borylation reactions is a significant area of research. researchgate.net The use of organocatalysts, such as chiral N-heterocyclic carbenes, for the conjugate addition of borane (B79455) reagents to α,β-unsaturated compounds offers a promising avenue for sustainable asymmetric C-B bond formation. acs.org A patent has also described the use of boric acid as a catalyst for the synthesis of chiral diethyl tartrate in an environmentally friendly manner, where the catalyst and solvent can be recycled. acs.org
Comparison with Other Chiral Boron Reagents and Asymmetric Catalysts
Bis(diethyl-L-tartrate glycolato)diboron belongs to a class of chiral diboron reagents derived from tartaric acid. Its performance in asymmetric synthesis is best understood by comparing it to other commonly used chiral boron reagents and catalytic systems.
The most widely used diboron reagent is bis(pinacolato)diboron (B136004) (B₂pin₂). While B₂pin₂ is achiral, it is frequently employed in asymmetric borylation reactions in conjunction with a chiral catalyst. nih.govrsc.orgnih.govacs.orgchemrxiv.orgnih.govnih.gov The enantioselectivity in these systems is dictated by the chiral ligand complexed to the metal center. In contrast, chiral diboron reagents like this compound possess inherent chirality, which can be transferred to the product, potentially in the absence of a chiral ligand on the catalyst. nih.gov
Other tartrate-derived diboron reagents, such as bis(diisopropyl-L-tartrate glycolato)diboron, are commercially available and may exhibit similar reactivity profiles. acs.org The choice between different tartrate esters (diethyl vs. diisopropyl) can influence the steric environment around the boron atoms, which in turn can affect the reactivity and selectivity of the borylation reaction.
Beyond diboron reagents, other classes of chiral boron reagents are utilized in asymmetric synthesis. For example, chiral oxazaborolidines, popularized by Corey, are highly effective catalysts for the enantioselective reduction of ketones. Chiral boronate esters derived from BINOL and other axially chiral diols have also been developed as potent Lewis acid catalysts for various asymmetric transformations. sigmaaldrich.com
The development of asymmetric catalysts for borylation has seen a progression from rhodium and iridium complexes to more sustainable first-row transition metals like copper and nickel. nih.govrsc.orgnih.govacs.orgchemrxiv.orgresearchgate.netrsc.org Each catalyst system presents its own set of advantages and limitations in terms of substrate scope, functional group tolerance, and achievable enantioselectivity. The choice of catalyst is often as critical as the choice of the boron reagent in achieving the desired transformation.
Table 2: Key Chiral Boron Reagents and Catalysts in Asymmetric Synthesis
| Compound Name | Type | Key Application(s) |
| Bis(pinacolato)diboron | Achiral Diboron Reagent | Used with chiral catalysts for asymmetric borylation. nih.govrsc.orgnih.govacs.orgchemrxiv.orgnih.govnih.gov |
| This compound | Chiral Diboron Reagent | Potential for asymmetric diboration. |
| Bis(diisopropyl-L-tartrate glycolato)diboron | Chiral Diboron Reagent | Commercially available chiral diboron source. acs.org |
| Chiral Oxazaborolidines (Corey's catalyst) | Chiral Boron Catalyst | Enantioselective reduction of ketones. |
| BINOL-derived Boronates | Chiral Boron Catalyst | Asymmetric Lewis acid catalysis. sigmaaldrich.com |
| Rhodium/(S)-BINAP | Chiral Catalyst System | Asymmetric hydroboration of vinylarenes. researchgate.net |
| Nickel/Chiral Ligand | Chiral Catalyst System | Enantioselective hydroboration of vinylarenes. acs.orgchemrxiv.org |
| Copper/Chiral Ligand | Chiral Catalyst System | Asymmetric borylacylation of olefins. nih.govrsc.orgnih.gov |
Future Research Directions and Emerging Trends in Diboron Chemistry
Design and Synthesis of Novel Chiral Diboron (B99234) Reagents
The development of new chiral diboron reagents is fundamental to advancing asymmetric synthesis. While established reagents derived from tartaric acid are widely used, current research focuses on creating novel structures with enhanced reactivity, selectivity, and broader substrate scope. acs.orgorgsyn.org A significant trend is the move towards unsymmetrical diboron compounds, which offer differential reactivity at the two boron centers, enabling sequential and site-selective transformations. mdpi.comthieme-connect.de
One strategy involves modifying the chiral backbone derived from readily available sources like (S)-proline to synthesize new chiral diamines. researchgate.net These diamines can then be used to form chiral diazaborolidine catalysts in situ, which are effective in mediating enantioselective reductions. researchgate.net Another approach focuses on creating diboron reagents that are internally activated. For example, a "mixed" diboron reagent containing both sp2- and sp3-hybridized boron atoms was developed with an internal dative-bonding amine. osf.io This internal activation allows the reagent to selectively transfer the sp2-hybridized boron to electron-deficient alkenes under mild, copper-catalyzed conditions. osf.io
The synthesis of axially chiral boron compounds represents another frontier. mdpi.com By designing sterically demanding aromatic systems, researchers have been able to isolate thermally stable atropisomers of aminoboranes with a C–B chiral axis. mdpi.com These developments rely on innovative synthetic methods, such as using unsymmetrical diboron reagents in palladium-catalyzed reactions to achieve high yields and selectivity. mdpi.com
Table 1: Examples of Precursors for Novel Chiral Boron Reagents
| Precursor/Starting Material | Resulting Chiral Reagent Type | Key Feature |
|---|---|---|
| (S)-proline | Chiral diazaborolidines | Derived from inexpensive, commercially available chiral pool. researchgate.net |
| Diisopropyl tartrate (DIPT) | Chiral tartrate boronate reagents | Used for enantioselective homoallenylboration of aldehydes. acs.org |
| 2,4,6-triphenylaniline | Axially chiral aminoboranes | Creates a C-B chiral axis with high rotational barriers. mdpi.com |
Exploration of New Catalytic Systems for Asymmetric Transformations
The efficacy of chiral diboron reagents is intrinsically linked to the catalytic systems used to mediate their reactions. A major area of research is the discovery of new transition-metal catalysts and organocatalysts that can achieve high enantioselectivity and regioselectivity for a wide range of asymmetric transformations. rsc.orgresearchgate.net Transition metal-catalyzed hydroboration, diboration, and borylation reactions are powerful methods for creating chiral organoboronic esters. acs.orgacs.org
Recent advancements include:
Rhodium Catalysis: Rhodium catalysts, particularly with P-chiral monophosphorus ligands like BI-DIME, have been successfully employed for the asymmetric hydroboration of α-arylenamides. acs.org This system demonstrates excellent Markovnikov selectivity and enantioselectivity, providing access to valuable chiral α-amino tertiary boronic esters. acs.org Highly enantioselective diboration of terminal alkenes has also been achieved with rhodium catalysts, leading to optically active 1,2-diols after oxidation. nih.gov
Platinum Catalysis: Platinum-catalyzed enantioselective addition of bis(pinacolato)diboron (B136004) (B₂(pin)₂) to conjugated dienes has enabled asymmetric 1,4-dihydroxylation, with 1,4-addition being the predominant pathway for most substrates. acs.org
Copper Catalysis: Copper-based systems are gaining prominence. A novel NHC-copper catalyst facilitates the modular synthesis of enantioenriched 1,3-diboronates with differentiable boryl groups (Bdan vs Bpin). acs.org This is achieved through borylcupration of an alkene followed by capture of the alkylcopper intermediate. acs.org
Cobalt Catalysis: Cobalt catalysis is emerging as a cost-effective and sustainable alternative for remote C-H borylation. nih.gov A cobalt-catalyzed system has been reported for the remote borylation of alkyl halides, generating valuable chiral secondary organoboronates from racemic starting materials through a radical reaction pathway. nih.gov
Organocatalysis: Metal-free approaches are also being explored. Organocatalytic systems, for instance, can leverage the unique properties of fluoride (B91410) to assist in the catalytic generation of α-boryl carbanionic intermediates for asymmetric allylic benzylborylation. acs.org Furthermore, chiral oxazaborolidine reagents are used for the asymmetric reduction of keto alcohols to produce chiral 1,3-diols with high enantiomeric purity. nih.gov
Table 2: Selected Catalytic Systems for Asymmetric Borylation
| Catalyst System | Transformation | Substrate Type | Key Outcome |
|---|---|---|---|
| Rhodium / Chiral Phosphine (B1218219) | Asymmetric Hydroboration | α-arylenamides | Chiral α-amino tertiary boronic esters. acs.org |
| Platinum / Chiral Ligand | Asymmetric Diboration | 1,3-Dienes | Chiral 1,4-diols (after oxidation). acs.org |
| Copper / NHC Ligand | Borylalkylation | Styrenes | Chiral 1,3-diboronates with differentiable boryl groups. acs.org |
| Cobalt / Chiral Ligand | Remote Borylation | Racemic Alkyl Halides | Chiral secondary organoboronates. nih.gov |
Integration with Artificial Intelligence for Synthesis Planning and Optimization
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical synthesis is approached. nih.gov For diboron chemistry, AI and machine learning (ML) offer powerful tools for accelerating the discovery and optimization of complex synthetic pathways. youtube.com
Key areas of integration include:
Computer-Aided Synthesis Planning (CASP): Retrosynthesis, the process of working backward from a target molecule to identify simple starting materials, is a cornerstone of organic chemistry. substack.com AI-powered retrosynthesis tools can analyze complex borylated targets and propose viable synthetic routes by recursively applying one-step reaction predictions. youtube.com These models are trained on vast datasets of known chemical reactions, allowing them to identify plausible disconnections and precursor molecules. substack.com
Reaction Prediction and Optimization: ML models, particularly deep neural networks, can predict the most likely outcome of a chemical reaction, including yields and stereoselectivity. substack.com By translating reactants and reagents into products using representations like SMILES, these models can help chemists select the optimal conditions and reagents for a desired borylation reaction, minimizing trial-and-error experimentation. substack.com
Automated Synthesis: The ultimate goal is the creation of fully automated, AI-driven synthesis platforms. nih.gov Cloud-based robotics labs can take a proposed synthetic route from an AI planner and execute it physically, performing the reactions, purifications, and analyses without human intervention. substack.com This approach promises to dramatically increase the rate of compound discovery and library generation for applications in medicine and materials science. nih.gov
Structure Elucidation: Machine learning is also being applied to determine the structure of complex molecules, including novel boron compounds. rsc.org By combining ML with global optimization algorithms, researchers can explore the potential energy surface of boron-containing materials to identify stable configurations, which is crucial for understanding their properties. rsc.org
Development of Polyborylated Reagents for Enhanced Synthetic Utility
Polyborylated compounds, which contain multiple boryl groups, are exceptionally versatile reagents in modern organic synthesis. researchgate.netnih.gov They serve as valuable polymetalloid building blocks that allow for the construction of multiple C-C and C-heteroatom bonds in a controlled manner. nih.govresearchgate.net The development of methods to synthesize and selectively functionalize these reagents is a major trend. nih.gov
A primary challenge in using polyborylated reagents with identical boryl groups is controlling the chemo-, regio-, and stereoselectivity of subsequent reactions. researchgate.netnih.gov A key strategy to overcome this is the installation of different, distinguishable boryl groups onto the same molecule. nih.gov This can be achieved through highly site-selective and stereoselective "boron-masking" strategies on readily available polyborylated alkenes. nih.gov For example, transition-metal-free trifluorination and MIDA-ation reactions can convert a polyborylated alkene into a mixed-boryl species containing BF₃⁻, Bdan, and BMIDA groups, which have different reactivities. researchgate.netnih.gov
The synthetic utility of these reagents is vast:
Sequential Cross-Coupling: The differentiated boryl groups can be functionalized sequentially in reactions like the Suzuki-Miyaura coupling, allowing for the programmed construction of complex, multi-substituted molecules. researchgate.net
Access to Underexplored Scaffolds: Polyborylated reagents provide entry into novel chemical space. For instance, photosensitized [2+2]-cycloadditions of polyborylated alkenes can generate highly borylated cyclobutanes, a class of compounds for which efficient synthetic routes were previously lacking. chemrxiv.orgchemrxiv.org These products can then be oxidized to form diverse oxygenated structures like cyclobutanones and γ-lactones. chemrxiv.orgchemrxiv.org
Synthesis of Conjugated Systems: The palladium-catalyzed coupling of 1,2-bis(pinacolatoboryl)hex-1-ene with various halides proceeds selectively at the terminal boryl group, leading to stereocontrolled triarylethenes and other conjugated systems that may have applications as light-emitting materials. nih.gov
Table 3: Types and Applications of Polyborylated Reagents
| Reagent Type | Synthesis Method | Application |
|---|---|---|
| 1,1,2-Tris(boryl)alkenes | Diboration of alkenylboronates | Selective C-B functionalization for C-C and C-heteroatom bond formation. mdpi.com |
| Mixed Polyborylalkenes (e.g., with Bpin, Bdan, BMIDA groups) | Stereoselective boron-masking (trifluorination, MIDA-ation) | Sequential, chemo- and regioselective cross-coupling reactions. researchgate.netnih.gov |
| Polyborylated Alkenes | Diboration of alkynes | Photosensitized [2+2] cycloaddition to form polyborylated cyclobutanes. chemrxiv.orgchemrxiv.org |
Applications in Advanced Materials Science and Optoelectronics
The unique electronic properties of organoboron compounds make them highly attractive for applications in materials science and optoelectronics. researchgate.net The vacant p-orbital on a three-coordinate boron atom allows it to function as an effective π-acceptor in conjugated organic molecules. acs.orgresearchgate.net This property is central to their use in advanced materials.
Key application areas include:
Organic Light-Emitting Diodes (OLEDs): Organoboron compounds can serve as emissive layers or electron-transport layers in OLEDs. acs.org Their ability to participate in π-conjugation and facilitate efficient intramolecular charge transfer (ICT) is crucial for achieving high quantum yields and tunable emission colors. researchgate.net Triarylborane compounds are particularly noted for their strong electron-accepting capabilities. researchgate.net
Nonlinear Optics: The π-accepting nature of boron contributes to interesting linear and nonlinear optical properties in conjugated organic materials. acs.org
Sensors: Some organoboron compounds exhibit two-photon-excited fluorescence and can act as sensors for fluoride ions. acs.org
Superconductivity: Beyond organic molecules, research into inorganic diboride compounds has revealed potential for novel electronic properties. For example, doping molybdenum diboride (MoB₂) with elements like zirconium, hafnium, or tantalum can stabilize its structure at ambient pressure and induce a superconducting state at low temperatures. aps.org
The ability to synthesize a wide variety of organoboron structures, including polyborylated systems and axially chiral compounds, opens the door to fine-tuning their electronic and photophysical properties for specific material applications. mdpi.comacs.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Bis(diethyl-L-tartrate glycolato)diboron |
| Bis(pinacolato)diboron (B₂(pin)₂) |
| Bis(neopentyl glycolato)diboron |
| (S)-proline |
| Diisopropyl tartrate (DIPT) |
| 2,4,6-triphenylaniline |
| Molybdenum diboride (MoB₂) |
| Zirconium |
| Hafnium |
| Tantalum |
| BI-DIME |
| Bdan (B-1,8-diaminonaphthalene) |
| BMIDA (B-N-methyliminodiacetic acid) |
| γ-lactones |
| Suzuki-Miyaura |
| 1,2-bis(pinacolatoboryl)hex-1-ene |
| α-arylenamides |
| Diethyl tartrate |
| Dimethyl sulfate |
| Benzyltriethylammonium chloride |
| Tetrahydrofuran (THF) |
| α-methylstyrene |
| Pinacol (B44631) |
| Tetrakis(dimethylamino)diboron (B157049) |
| Boron trichloride |
| Allenylmagnesium bromide |
| Diisopropyl (halomethyl)boronate |
| 2,3-O-isopropylidene-d-glyceraldehyde |
| Pinacolborane (HBpin) |
| KHF₂ (Potassium bifluoride) |
| 4-nitrobenzoaldehyde |
| DMP (Dess-Martin periodinane) |
| TBAF (Tetrabutylammonium fluoride) |
| ICH₂Bpin |
| Cu(OTf)₂ (Copper(II) triflate) |
| BH₃–SMe₂ (Borane dimethyl sulfide (B99878) complex) |
| Trifluoroborate |
| BCl₃ |
| AlCl₃ |
| B₂Cl₄ |
| Boron monoxide |
| Tetrahydroxydiboron(4) |
| B₂(NMe₂)₄ |
| Pa₂B₂ |
| (S)-(pyrrolidin-2-yl)diphenylmethanamine |
| (S)-(1-benzylpyrrolidin-2-yl)diphenyl methanol |
| PMe₃ |
| KHMDS (Potassium bis(trimethylsilyl)amide) |
| Ni(cod)₂ |
| Selectfluor |
| NBS (N-bromosuccinimide) |
| NCS (N-chlorosuccinimide) |
| Pd(dba)₂ |
| HPtBu₃BF₄ |
| K₃PO₄ |
Q & A
Q. What analytical techniques are most effective for tracking boron-containing intermediates in situ?
Q. How can computational models guide the design of derivatives with improved stability?
- Approach : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict ligand effects on thermal stability. Validate predictions via TGA (thermogravimetric analysis) .
Data Management and Reproducibility
Q. What are best practices for ensuring reproducibility in diboron-mediated reactions?
Q. How should researchers address discrepancies in reported crystal structures of boron complexes?
- Resolution : Cross-validate crystallographic data (CCDC entries) with powder XRD and DFT-optimized geometries. Assess thermal motion parameters (B-factors) for structural reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
